Thieno[2,3-b]pyridin-3-ol
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Overview
Description
Thieno[2,3-b]pyridin-3-ol is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. This compound has garnered significant attention due to its diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridin-3-ol typically involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting materials. One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield various reduced derivatives .
Scientific Research Applications
Thieno[2,3-b]pyridin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit the activity of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation . Additionally, this compound can modulate G protein-coupled receptors (GPCRs), such as the adenosine A2A receptor, which plays a role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-b]pyridin-7-ol
- Thieno[3,4-b]pyridine
- Thieno[2,3-d]pyrimidine
Uniqueness
Thieno[2,3-b]pyridin-3-ol is unique due to its specific ring fusion pattern and the presence of a hydroxyl group at the 3-position. This structural feature contributes to its distinct pharmacological profile and makes it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C7H5NOS |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[2,3-b]pyridin-3-ol |
InChI |
InChI=1S/C7H5NOS/c9-6-4-10-7-5(6)2-1-3-8-7/h1-4,9H |
InChI Key |
VQUBNHJPURYQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC=C2O |
Origin of Product |
United States |
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